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Executive Summary
G protein-coupled receptor 183 (GPR183), also known as Epstein-Barr virus-induced gene 2

(EBI2), is a critical regulator of immune cell migration, orchestrating the precise positioning of B

cells, T cells, dendritic cells (DCs), and innate lymphoid cells (ILCs) within secondary lymphoid

organs. This receptor and its endogenous oxysterol ligands, most notably 7α,25-

dihydroxycholesterol (7α,25-OHC), form a key chemotactic axis that governs adaptive and

innate immune responses. Dysregulation of the GPR183/oxysterol pathway has been

implicated in a range of pathologies, including autoimmune diseases, chronic inflammation,

and viral infections, making it an attractive target for therapeutic intervention. This guide

provides an in-depth overview of the GPR183 signaling pathway, its role in the migration of

various immune cell subsets, quantitative data on receptor-ligand interactions, and detailed

protocols for key experimental assays.

The GPR183 Receptor and its Ligands
GPR183 is a class A G protein-coupled receptor (GPCR) predominantly expressed on immune

cells.[1][2] Its activation is driven by a gradient of specific oxysterols, which are hydroxylated

forms of cholesterol.

Ligand Synthesis and Gradient Formation: The primary and most potent endogenous ligand for

GPR183 is 7α,25-OHC.[3][4] The chemotactic gradient essential for directing cell migration is
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established by the localized expression of enzymes that synthesize and degrade 7α,25-OHC:

Synthesis: Cholesterol is first converted to 25-hydroxycholesterol (25-OHC) by cholesterol

25-hydroxylase (CH25H). Subsequently, 25-OHC is converted to 7α,25-OHC by 25-

hydroxycholesterol 7α-hydroxylase (CYP7B1).[5] These enzymes are typically expressed by

non-hematopoietic stromal cells in specific microenvironments, such as the borders of B cell

follicles.[5]

Degradation: 7α,25-OHC is metabolized into inactive bile acid precursors by hydroxy-delta-5-

steroid dehydrogenase, 3 beta- and steroid delta-isomerase 7 (HSD3B7), which is

expressed in areas where the ligand concentration is low, thereby sharpening the gradient.

[5]

This enzymatic arrangement creates high concentrations of 7α,25-OHC in areas like the

interfollicular and outer follicular regions of lymphoid tissues, attracting GPR183-expressing

cells.[1]

GPR183 Signaling Pathway
Upon ligand binding, GPR183 undergoes a conformational change, initiating intracellular

signaling cascades primarily through two pathways: G protein-dependent and β-arrestin-

dependent signaling.

G Protein-Dependent Signaling: GPR183 couples to the inhibitory Gαi subunit of heterotrimeric

G proteins.[6][7] This coupling leads to:

Inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.

Release of the Gβγ subunit, which activates downstream effectors.

Activation of phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK)

pathways, such as ERK1/2.[8]

Mobilization of intracellular calcium (Ca²⁺).[8][9]

These signaling events converge to regulate the actin cytoskeleton, leading to changes in cell

polarity and motility, ultimately driving chemotaxis.[6]
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β-Arrestin-Dependent Signaling: GPR183 can also signal independently of G proteins by

recruiting β-arrestins.[6][10] While Gαi signaling is crucial for the initiation of migration, β-

arrestin recruitment is important for receptor desensitization and internalization, which are

necessary to maintain sensitivity to the chemotactic gradient.[4][11] Interestingly, chemotaxis

can be uncoupled from receptor internalization, suggesting a distinct role for β-arrestin in

modulating the migratory machinery.[4][11]
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Role in Immune Cell Subsets
GPR183 expression is dynamically regulated during the lifespan and activation state of various

immune cells, dictating their location and function.

B Lymphocytes: GPR183 is a master regulator of B cell positioning. It guides newly activated

B cells to the outer follicular and interfollicular regions, facilitating interactions with T helper

cells at the T-B border.[12] Its subsequent downregulation is essential for B cells to enter

germinal centers for affinity maturation.[1] This precise spatiotemporal control is crucial for

mounting effective T-dependent antibody responses.[3]

T Lymphocytes: In T cells, GPR183 directs migration to the outer T cell zone and the T-B

border.[1] This positioning is critical for activated T cells to encounter antigen-presenting

DCs, a key step in their differentiation into T follicular helper (Tfh) cells, which are essential

for providing help to B cells.[7]

Dendritic Cells (DCs): Splenic DC subsets rely on GPR183 for their homeostasis and

localization. Specifically, it directs CD4⁺ DCs to the bridging channels of the spleen, sentinel

positions for capturing blood-borne antigens and initiating T cell activation.[1]

Innate Lymphoid Cells (ILCs): GPR183 is highly expressed by lymphoid-tissue-inducer (LTi)-

like ILC3s. The GPR183-oxysterol axis is required for ILC3s to localize to cryptopatches and

isolated lymphoid follicles in the colon, where they contribute to lymphoid tissue development

and intestinal homeostasis.[5]

Macrophages and Monocytes: GPR183 is expressed on monocytes and macrophages and

mediates their migration towards 7α,25-OHC.[13] During severe viral respiratory infections

like influenza and SARS-CoV-2, the GPR183/oxysterol axis is upregulated in the lungs,

driving the recruitment of inflammatory monocytes and macrophages.[1][14]

Quantitative Data
The interaction between GPR183 and its ligands, as well as the downstream cellular

responses, have been quantified in numerous studies. The tables below summarize key data

points.

Table 1: Ligand Binding Affinities and Potencies
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Ligand Assay Type Cell/System Parameter Value
Reference(s
)

7α,25-OHC
Radioligand

Binding

EBI2-

expressing

CHO cell

membranes

Kd 450 pM [4]

7α,25-OHC
Radioligand

Binding

EBI2-

expressing

CHO cell

membranes

Kd 25 ± 10 nM [9]

7α,25-OHC
Radioligand

Binding

EBI2-

expressing

HEK293 cells

IC50 24 ± 1.6 nM [13]

7α,25-OHC
GTPγS

Binding

EBI2-

expressing

CHO cells

EC50
0.15 nM (150

pM)
[10]

7α,25-OHC
GTPγS

Binding

EBI2-

expressing

HEK293 cells

EC50 1.0 ± 0.1 nM [13]

7α,25-OHC
Calcium

Mobilization

EBI2-

expressing

CHO cells

EC50 ~1 nM [9]

7α,27-OHC
GTPγS

Binding

EBI2-

expressing

CHO cells

EC50 1.3 nM [10]

7β,25-OHC
Calcium

Mobilization

EBI2-

expressing

CHO cells

EC50 ~50 nM [9]

25-OHC
GTPγS

Binding

EBI2-

expressing

CHO cells

EC50 127 nM [10]
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7α-OHC
GTPγS

Binding

EBI2-

expressing

CHO cells

EC50 96 nM [10]

Note: The variability in reported values can be attributed to different experimental systems, cell

lines, and assay conditions.

Table 2: Functional Cellular Responses

Cell Type Assay Type Ligand Parameter Value
Reference(s
)

Mouse B and

T cells

Transwell

Migration
7α,25-OHC EC50 ~500 pM [4]

EBV-infected

B cells

Transwell

Migration
7α,25-OHC EC50 ~1 nM [11]

B-cell

lymphoma

line

Transwell

Migration
7α,25-OHC EC50 ~1 nM [11]

EBI2-

expressing

cells

β-arrestin

Recruitment
7α,25-OHC EC50 39.8 nM [10]

EBI2-

expressing

cells

β-arrestin

Recruitment
7α,27-OHC EC50 174 nM [10]

Experimental Protocols
Studying the GPR183/EBI2 axis involves a range of in vitro and in vivo techniques. Below are

detailed methodologies for key experiments.

In Vitro Chemotaxis (Transwell Migration Assay)
This assay quantifies the directed migration of cells towards a chemoattractant.
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Principle: Cells are placed in the upper chamber of a Transwell insert, which contains a porous

membrane. The lower chamber contains medium with the chemoattractant (e.g., 7α,25-OHC).

The number of cells that migrate through the pores to the lower chamber is quantified.

Detailed Protocol:

Cell Preparation:

Culture GPR183-expressing cells (e.g., B cells, T cells, or a cell line like U937) to ~80%

confluency.

For adherent cells, detach using a non-enzymatic solution or gentle trypsinization. For

suspension cells, collect by centrifugation.

Wash cells twice with serum-free medium (e.g., RPMI 1640 with 0.1% BSA). Resuspend

the cell pellet in the same serum-free medium to a final concentration of 1-2 x 10⁶

cells/mL. Starve cells in this medium for 2-4 hours at 37°C to reduce background

migration.

Assay Setup:

Use 24-well plates with Transwell inserts (typically 5 µm pore size for lymphocytes).

Prepare chemoattractant solutions: Dilute 7α,25-OHC in serum-free medium to desired

concentrations (a dose-response curve from 0.1 nM to 100 nM is common).

Add 600 µL of the chemoattractant solution (or control medium) to the lower wells of the

24-well plate.

Carefully place the Transwell inserts into the wells, avoiding air bubbles.

Add 100 µL of the prepared cell suspension (1-2 x 10⁵ cells) to the top of each insert.

Incubation:

Incubate the plate at 37°C in a 5% CO₂ incubator for 3-4 hours. Incubation time should be

optimized for the specific cell type.
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Quantification:

After incubation, carefully remove the inserts. Gently wipe the top side of the membrane

with a cotton swab to remove non-migrated cells.

Method A (Staining and Counting): Fix the migrated cells on the bottom of the membrane

with methanol or 4% paraformaldehyde for 10-15 minutes. Stain with 0.2% Crystal Violet

for 5 minutes. Wash with water, allow to air dry, and count the cells in several microscopic

fields.

Method B (Flow Cytometry): Collect the cells from the bottom well. Add a known number

of counting beads to the sample before acquisition on a flow cytometer. The absolute

number of migrated cells can be calculated based on the ratio of cell events to bead

events. This method is highly accurate and allows for phenotyping of the migrated cells.
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Start: Prepare Cells
(Wash, Starve in Serum-Free Medium)

Assay Setup
1. Add Chemoattractant (7α,25-OHC) to lower well.

2. Place Transwell insert in well.
3. Add cell suspension to upper insert.

Incubation
(3-4 hours at 37°C, 5% CO₂)

Remove Non-Migrated Cells
(Wipe top of membrane)

Quantification

Method A: Staining
1. Fix migrated cells.

2. Stain with Crystal Violet.
3. Count under microscope.

 Staining

Method B: Flow Cytometry
1. Collect cells from lower well.

2. Add counting beads.
3. Analyze on flow cytometer.

 FACS

End: Data Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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